molecular formula C7H4BrFO3 B2767818 5-Bromo-2-fluoro-3-hydroxybenzoic acid CAS No. 1807144-55-3

5-Bromo-2-fluoro-3-hydroxybenzoic acid

Cat. No.: B2767818
CAS No.: 1807144-55-3
M. Wt: 235.008
InChI Key: RHANSFOBTGNDQC-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-hydroxybenzoic acid typically involves the bromination and fluorination of 3-hydroxybenzoic acid. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the hydroxyl group .

Scientific Research Applications

5-Bromo-2-fluoro-3-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and hydroxyl groups allows it to participate in various biochemical reactions. These interactions can affect cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluorobenzoic acid: Similar structure but lacks the hydroxyl group.

    2-Bromo-5-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.

    4-Fluoro-3-hydroxybenzoic acid: Similar structure but lacks the bromine atom.

Uniqueness

5-Bromo-2-fluoro-3-hydroxybenzoic acid is unique due to the combination of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-bromo-2-fluoro-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHANSFOBTGNDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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